

An In-depth Technical Guide to 4-Methylpyridine N-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylpyridine N-oxide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-Methylpyridine N-oxide**, a heterocyclic compound relevant in various chemical syntheses. It details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines the synthesis workflow visually.

Identifier

- Compound Name: **4-Methylpyridine N-oxide**
- Synonyms: 4-Picoline N-oxide, 4-Methylpyridine 1-oxide[1][2]
- CAS Number: 1003-67-4[1][3][4]

Chemical and Physical Properties

The properties of **4-Methylpyridine N-oxide** are summarized in the table below. This data is essential for its handling, application in experiments, and for analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ NO	[1][4]
Molecular Weight	109.13 g/mol	[1][4][5]
Appearance	White to light yellow/orange crystalline powder	[1][3][5]
Melting Point	182-186 °C	[1][2][3]
Boiling Point	95-98 °C at 2 Torr	[6]
Flash Point	149 °C (300.2 °F) - closed cup	[1]
Solubility	Soluble in water	[7]
LogP (octanol/water)	-0.88	[2]
Purity	>98.0% (GC)	[3]
InChI Key	IWYYIZOHWPCALJ-UHFFFAOYSA-N	[1][2][4]
SMILES	Cc1cc--INVALID-LINK--cc1	[1][2][4]

Experimental Protocols

Synthesis of **4-Methylpyridine N-oxide** via m-CPBA Oxidation

This protocol describes a common method for the N-oxidation of 4-methylpyridine using meta-chloroperoxybenzoic acid (m-CPBA). This method is noted for its simplicity and high efficiency[8].

Materials:

- 4-Methylpyridine (1 equivalent)
- m-Chloroperoxybenzoic acid (m-CPBA) (2.78 equivalents)
- Dichloromethane (DCM)

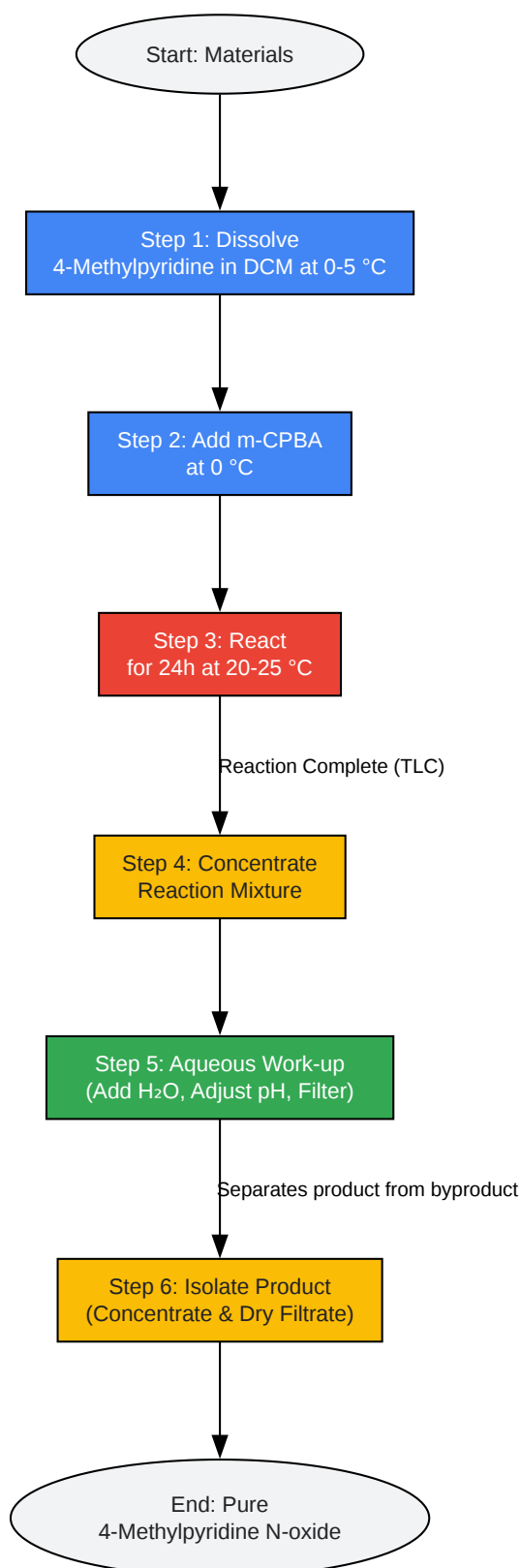
- Water
- Thin-Layer Chromatography (TLC) plate (e.g., DCM/MeOH = 10:1)

Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve 10g of 4-methylpyridine in 100ml of dichloromethane. Cool the solution to 0-5 °C using an ice bath and stir to ensure mixing[8].
- Addition of Oxidant: While maintaining the temperature at 0 °C, slowly add 27.8g of m-chloroperoxybenzoic acid to the solution[8].
- Reaction: Allow the mixture to warm to room temperature (20-25 °C) and continue stirring for 24 hours[8].
- Monitoring: Monitor the reaction's progress using a TLC plate with a mobile phase of DCM/Methanol (10:1). The reaction is complete when the m-CPBA spot is no longer visible[8].
- Work-up:
 - Concentrate the reaction solution under reduced pressure to remove the dichloromethane[8].
 - Add water to the resulting residue to form a mixed solution. This dissolves the target product, **4-Methylpyridine N-oxide**, while the byproduct, m-chlorobenzoic acid, precipitates as a white solid[8].
 - Adjust the pH of the mixed solution to 4-5[8].
 - Stir the solution for 2-3 hours and then filter to remove the solid m-chlorobenzoic acid[8].
- Isolation: Collect the filtrate and concentrate it under reduced pressure. Dry the resulting solid to obtain the final product, **4-Methylpyridine N-oxide**[8].

Visualized Workflow: Synthesis of 4-Methylpyridine N-oxide

The following diagram illustrates the key steps in the synthesis process described above.



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Caption: Workflow for the synthesis of **4-Methylpyridine N-oxide**.

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